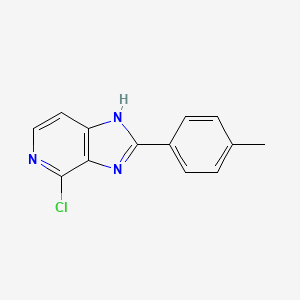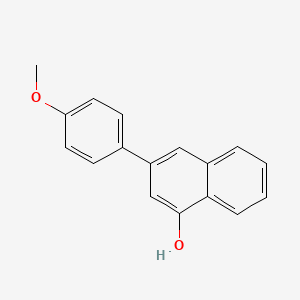
1-Naphthalenol, 3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)naphthalen-1-ol: is an organic compound that belongs to the class of naphthols, which are derivatives of naphthalene This compound features a naphthalene ring substituted with a 4-methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)naphthalen-1-ol typically involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst (Pd[P(C6H5)3]4) and sodium carbonate (Na2CO3) in a mixture of water and toluene at 110°C for 7 hours .
Industrial Production Methods: While specific industrial production methods for 3-(4-methoxyphenyl)naphthalen-1-ol are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above, but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones, naphthoquinones.
Reduction: Reduced naphthol derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthols.
Scientific Research Applications
Chemistry: 3-(4-Methoxyphenyl)naphthalen-1-ol is used as a precursor in the synthesis of various organic compounds, including photochromic materials and fluorescent dyes .
Medicine: Research is ongoing to explore the compound’s potential as an antioxidant and anticancer agent, with studies indicating its effectiveness against certain cancer cell lines .
Industry: In the industrial sector, 3-(4-methoxyphenyl)naphthalen-1-ol is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)naphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In anticancer applications, the compound induces apoptosis in cancer cells by modulating signaling pathways and interacting with specific molecular targets .
Comparison with Similar Compounds
Naphthopyrans: Known for their photochromic properties and used in optical applications.
Naphthalen-2-amine derivatives: Utilized in the development of hole-transporting materials for perovskite solar cells.
Uniqueness: 3-(4-Methoxyphenyl)naphthalen-1-ol stands out due to its combination of a methoxyphenyl group and a hydroxyl group on the naphthalene ring, which imparts unique chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
30069-70-6 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-11,18H,1H3 |
InChI Key |
FSMJUDUECIMLNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



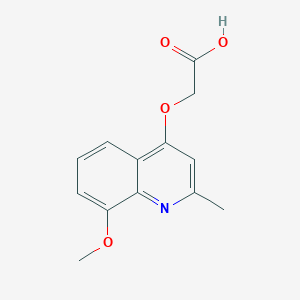


![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)

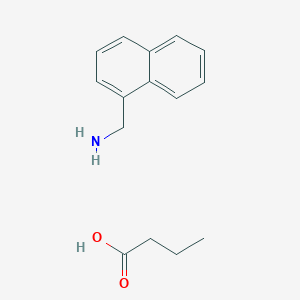
![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)

![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
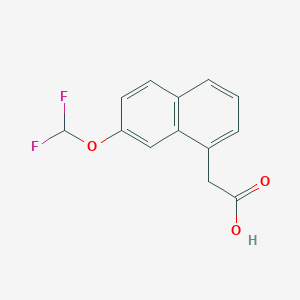
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
